4-(3-fluorophenyl)-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride
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Overview
Description
4-(3-fluorophenyl)-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorophenyl group and a pyrrolidinyl group attached to the triazole ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through a nucleophilic substitution reaction involving a suitable pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluorophenyl)-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium azide in DMF or electrophilic substitution using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
4-(3-fluorophenyl)-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chlorophenyl)-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride
- 4-(3-bromophenyl)-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride
- 4-(3-methylphenyl)-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride
Uniqueness
4-(3-fluorophenyl)-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to other similar compounds. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.
Properties
IUPAC Name |
4-(3-fluorophenyl)-3-pyrrolidin-2-yl-1,2,4-triazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4.ClH/c13-9-3-1-4-10(7-9)17-8-15-16-12(17)11-5-2-6-14-11;/h1,3-4,7-8,11,14H,2,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALWGCHTEIYRSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NN=CN2C3=CC(=CC=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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